molecular formula C26H33N3O5S B2994640 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-06-3

2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2994640
CAS No.: 894026-06-3
M. Wt: 499.63
InChI Key: WYQNZHHQOFPPQH-UHFFFAOYSA-N
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Description

2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C26H33N3O5S and its molecular weight is 499.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

The presence of the sulfonyl group and the ethoxyanilino group suggests potential interactions with sulfotransferases or cytochrome P450 enzymes, respectively .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. The electrophilic aromatic substitution is a key step in its interaction with its targets . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure. The presence of the sulfonyl and ethoxyanilino groups suggests it may influence sulfonation and oxidation reactions, respectively . These reactions could alter various downstream effects, including the regulation of metabolic processes and signal transduction pathways.

Pharmacokinetics

The presence of the sulfonyl and ethoxyanilino groups suggests it may be metabolized by sulfotransferases and cytochrome p450 enzymes, respectively . These enzymes could influence the compound’s bioavailability and half-life in the body.

Result of Action

Given its potential interactions with various proteins or enzymes, it may influence a range of cellular processes, including signal transduction, gene expression, and metabolic regulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as sulfotransferases and cytochrome P450, which the compound may interact with, can be influenced by these factors .

Properties

IUPAC Name

2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S/c1-6-34-21-13-11-20(12-14-21)27-25(30)17-35(32,33)24-15-28(23-10-8-7-9-22(23)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQNZHHQOFPPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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